3-Bromo-2-chloro-4-(trifluoromethyl)aniline

Description

Compound Identity and Classification

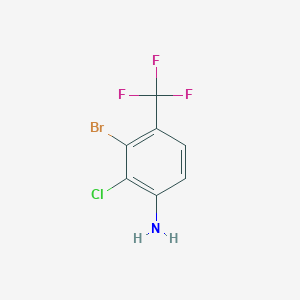

3-Bromo-2-chloro-4-(trifluoromethyl)aniline (C₇H₄BrClF₃N) is a halogenated aromatic amine characterized by three distinct functional groups: bromine, chlorine, and trifluoromethyl, attached to an aniline backbone. Its molecular architecture places it within the broader class of polyhalogenated aromatic compounds, which are pivotal in medicinal chemistry and materials science. Key identifiers include:

| Property | Value |

|---|---|

| Molecular weight | 274.46 g/mol |

| CAS Registry Number | 1805519-21-4 |

| IUPAC Name | This compound |

The compound’s classification as a trifluoromethylated, dihalogenated aniline underscores its utility in cross-coupling reactions and as a building block for complex molecules .

Historical Context and Discovery

The synthesis of this compound emerged in the early 21st century alongside advancements in halogenation and trifluoromethylation methodologies. Patents such as CN103709045A (2013) and CN101168510A (2006) describe related synthetic routes for analogous compounds, reflecting industrial interest in halogenated anilines for pharmaceutical intermediates . Its development is tied to the demand for electron-deficient aromatic systems in agrochemicals and bioactive molecules .

Nomenclature Systems and IUPAC Naming

The IUPAC name follows positional numbering based on the aniline backbone:

- The amino group (-NH₂) occupies position 1.

- Chlorine is at position 2.

- Bromine is at position 3.

- The trifluoromethyl (-CF₃) group is at position 4.

Alternative nomenclature includes:

Significance in Halogenated Aromatic Chemistry

This compound exemplifies the strategic incorporation of halogens and fluorinated groups to modulate electronic properties:

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilic substitution resistance while directing reactivity to meta/para positions .

- Synergistic Halogen Effects : Bromine and chlorine enable Suzuki-Miyaura couplings and Ullmann reactions, critical in constructing biaryl systems .

- Pharmaceutical Relevance : Analogous structures are intermediates in anticoagulants (e.g., rivaroxaban precursors) and kinase inhibitors .

Structural Features and Molecular Architecture

The molecule’s geometry and electronic profile are defined by:

- Planar Benzene Ring : Ensures conjugation between substituents and the amino group.

- Substituent Spatial Arrangement :

- -NH₂ (position 1): Activates the ring for electrophilic substitution.

- -Cl (position 2) and -Br (position 3): Steric and electronic modulation.

- -CF₃ (position 4): Induces strong inductive electron withdrawal.

| Bond/Length | Value (Å) |

|---|---|

| C-Br | ~1.89 |

| C-Cl | ~1.73 |

| C-CF₃ | ~1.54 |

The trifluoromethyl group’s tetrahedral geometry introduces steric hindrance, influencing regioselectivity in further functionalization . Hydrogen bonding via the -NH₂ group (bond length: ~1.01 Å) enhances solubility in polar aprotic solvents .

Properties

IUPAC Name |

3-bromo-2-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZVOSQQBGBGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230455 | |

| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805519-21-4 | |

| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805519-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Halogenation and Functional Group Manipulation

This approach adapts methodologies from CN101168510A, which describes the synthesis of 3-bromo-5-trifluoromethylaniline. Key steps include:

- Starting material : 2-chloro-4-(trifluoromethyl)aniline.

- Protection of the amine : Acetylation using acetic anhydride to form the acetanilide derivative, directing subsequent electrophilic substitution.

- Bromination : Electrophilic bromination at the meta position relative to the acetamido group (position 3), facilitated by the directing effects of the acetylated amine.

- Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions to regenerate the free amine.

- $$ \text{2-chloro-4-(trifluoromethyl)aniline} \xrightarrow{\text{Ac}_2\text{O}} \text{2-chloro-4-(trifluoromethyl)acetanilide} $$

- $$ \text{2-chloro-4-(trifluoromethyl)acetanilide} \xrightarrow{\text{Br}2, \text{FeCl}3} \text{3-bromo-2-chloro-4-(trifluoromethyl)acetanilide} $$

- $$ \text{3-bromo-2-chloro-4-(trifluoromethyl)acetanilide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-bromo-2-chloro-4-(trifluoromethyl)aniline} $$

- Bromination regioselectivity is controlled by the acetamido group’s meta-directing effect.

- Yields depend on reaction conditions (e.g., temperature, catalyst).

Diazoization and Sandmeyer Reaction

A diazonium intermediate can be used to introduce bromine at position 3, as seen in CN103709045A, which employs nitration and hydrogenation.

Steps :

- Diazotization : Convert 2-chloro-4-(trifluoromethyl)aniline to its diazonium salt using NaNO₂ and HCl.

- Bromination via Sandmeyer Reaction : Treat the diazonium salt with CuBr to substitute the diazo group with bromine.

Reaction :

$$ \text{2-chloro-4-(trifluoromethyl)aniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuBr}} \text{3-bromo-2-chloro-4-(trifluoromethyl)benzene} $$

- Competing para-substitution due to the trifluoromethyl group’s meta-directing nature.

- Requires precise temperature control (-5°C to 10°C) to stabilize the diazonium intermediate.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could introduce bromine or chlorine groups. For example:

- Start with 3-bromo-4-(trifluoromethyl)aniline and introduce chlorine via Ullmann coupling.

Example :

$$ \text{3-bromo-4-(trifluoromethyl)aniline} + \text{CuCl} \xrightarrow{\text{Pd catalyst}} \text{this compound} $$

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : The trifluoromethyl group directs electrophilic substitution to the meta position, while the amino/acetamido group influences ortho/para orientation.

- Functional Group Compatibility : Protecting the amine (e.g., acetylation) is often necessary to avoid undesired side reactions during halogenation.

- Purification : Recrystallization (e.g., using methanol or Virahol) and column chromatography are critical for isolating high-purity product (>98% HPLC purity).

Industrial Scalability

The methods outlined in CN103709045A and CN101168510A emphasize processes amenable to large-scale production, such as:

- Batch-wise hydrogenation with Pd-C catalysts.

- Cost-effective nitration and reduction steps.

For this compound, optimizing reaction parameters (e.g., solvent choice, catalyst loading) is essential to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen and trifluoromethyl groups.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline group.

Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl boronic acids.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, and trifluoromethyl iodide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted anilines depending on the electrophile used.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines or other reduced forms.

Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

3-Bromo-2-chloro-4-(trifluoromethyl)aniline serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions, including electrophilic aromatic substitution and cross-coupling reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate for synthesizing pharmaceuticals and agrochemicals. |

| Reaction Mechanism | Involves halogenation and trifluoromethylation processes. |

Biology

In biological research, this compound is investigated for its potential as a bioactive agent . Studies have shown that it may exhibit antimicrobial and anticancer properties due to its interaction with specific biological targets.

- Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and receptors involved in critical biochemical pathways.

Medicine

This compound is explored for its pharmacological properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit certain inflammatory pathways.

- Anticancer Potential : It has been identified as a promising candidate for developing novel anticancer therapies due to its ability to inhibit specific kinases involved in cell proliferation.

| Pharmacological Property | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Anticancer | Development of targeted cancer therapies |

Industry

In industrial applications, this compound is used in the formulation of agrochemicals and specialty chemicals. Its unique properties make it valuable for creating products with enhanced performance characteristics.

Case Study 1: Anticancer Research

A study conducted by researchers at a pharmaceutical company evaluated the efficacy of this compound in inhibiting cancer cell lines. The results indicated significant cytotoxic effects on various cancer types, suggesting its potential as a lead compound for drug development.

Case Study 2: Agrochemical Development

Another study focused on the use of this compound in developing new agrochemicals. The results demonstrated improved efficacy against pests and diseases compared to existing products, highlighting its potential impact on agricultural practices.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups enhances its reactivity and binding affinity to specific enzymes or receptors. The compound can inhibit or activate biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The activity and properties of halogenated anilines are highly sensitive to substituent positions. Key analogues include:

Key Observations :

Physical and Chemical Properties

| Property | This compound | 4-Bromo-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)aniline |

|---|---|---|---|

| Melting Point (°C) | Not reported | 47–49 | Not reported |

| Boiling Point (°C) | Not reported | 81–84 | Not reported |

| Density (g/cm³) | Not reported | 1.697 | Not reported |

| Molecular Weight | 274.460 | 240.021 | 201.570 |

Notes:

- Higher molecular weight in the target compound (vs.

- The absence of reported data for the target compound underscores the need for further experimental characterization.

Biological Activity

3-Bromo-2-chloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C7H4BrClF3N

- IUPAC Name : this compound

The presence of trifluoromethyl, bromine, and chlorine substituents significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and halogen substitutions exhibit potent antimicrobial properties. For example, a study on related compounds showed that a 2-chloro-4-trifluoromethyl aniline derivative had a minimum inhibitory concentration (MIC) of 0.8–1.6 µM against various bacterial strains, highlighting the significance of the trifluoromethyl group in enhancing biological activity .

Anticancer Properties

The trifluoromethyl group is known to enhance metabolic stability, which is crucial for the development of anticancer agents. In structure-activity relationship studies, modifications of aniline derivatives indicated that the introduction of trifluoromethyl groups resulted in increased potency against cancer cell lines . The compound's ability to inhibit specific enzyme pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the aniline ring significantly affect biological activity. For instance:

- Halogen Substitution : The order of effectiveness for halogen groups was found to be F > Cl > Br, influencing the compound's binding affinity to target proteins .

- Trifluoromethyl Group : The incorporation of a trifluoromethyl group at the para position enhances metabolic stability and increases binding affinity to biological targets .

Comparative Analysis of Similar Compounds

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| 2-Chloro-4-trifluoromethyl aniline | 0.8–1.6 | Antimicrobial |

| 3-Bromo-2-chloroaniline | 1.0–2.0 | Anticancer |

| 4-Fluoroaniline | 1.5–3.0 | Antimicrobial |

Case Studies

- Antimicrobial Efficacy : A study evaluated various halogenated anilines against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited superior antimicrobial activity compared to its non-fluorinated counterparts .

- Anticancer Screening : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-4-(trifluoromethyl)aniline, and how can reaction efficiency be assessed?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) under nitrogen at 80°C in DMF are effective. Reaction progress can be monitored via reverse-phase HPLC and LCMS, with purification using C18 columns and formic acid-acetonitrile/water gradients . Bromination steps may involve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate, requiring precise temperature control (20–25°C) and reaction time optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can resolve substituent effects (e.g., deshielding from electron-withdrawing groups like -CF and halogens) .

- FT-IR : Identify NH stretching (~3400 cm) and C-F/C-Br vibrations (1100–600 cm) .

- UV-Vis : Electronic transitions influenced by the trifluoromethyl group can be analyzed for conjugation effects .

Q. How should this compound be handled and stored in a laboratory setting?

- Methodological Answer : Store under inert gas (N) at –20°C for long-term stability. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Emergency procedures include eye wash stations and neutralization of spills with inert adsorbents. Refer to EC No. 1907/2006 safety protocols .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl, CF) influence the basicity of this compound compared to other anilines?

- Methodological Answer : Basicity decreases due to inductive effects from -CF and halogens, which destabilize the protonated ammonium form. Compare pKa values via potentiometric titration or computational methods (e.g., DFT). Contrast with p-methoxyaniline (electron-donating groups increase basicity) .

Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are recommended for halogen and fluorine atoms .

- NBO Analysis : Quantify hyperconjugative interactions between NH and adjacent substituents to explain resonance stabilization .

Q. How can contradictions in spectroscopic data between structurally similar compounds (e.g., trifluoromethyl vs. trichloromethyl analogs) be resolved?

- Methodological Answer :

- Comparative Studies : Analyze NMR/IR shifts in 4-nitro-3-(trifluoromethyl)aniline vs. trichloro/bromo analogs to isolate substituent-specific effects .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond lengths, dihedral angles) caused by steric or electronic factors .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.